molecular formula C13H19N3O3S B183700 Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- CAS No. 88858-84-8

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-

Cat. No.: B183700
CAS No.: 88858-84-8
M. Wt: 297.38 g/mol
InChI Key: FIFVSQIZNIIPJZ-UHFFFAOYSA-N
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Description

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is part of the sulfonamide family, which is characterized by the presence of a sulfonyl functional group attached to an aromatic ring. It has been studied for its potential therapeutic properties, including analgesic and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- typically involves the reaction of 4-methyl-1-piperazine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. The resulting amine is then acetylated to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in enzyme inhibition and protein binding.

    Medicine: Explored for its analgesic, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. This compound can also interact with cell membrane receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- is unique due to the presence of the piperazinyl group, which enhances its pharmacological properties. This structural feature allows for better interaction with biological targets, making it a more potent compound compared to its analogs .

Biological Activity

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a piperazinyl group which enhances its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Overview of the Compound

  • IUPAC Name : N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
  • Molecular Formula : C13H19N3O3S
  • CAS Number : 88858-84-8
  • Molecular Weight : 297.37 g/mol

The biological activity of Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- primarily involves its interaction with specific enzymes and receptors. The sulfonyl group in the compound is known to form strong interactions with amino acid residues in active sites of enzymes, leading to inhibition of their activity. Additionally, it may modulate signal transduction pathways by interacting with cell membrane receptors.

1. Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic and anti-inflammatory effects. It has been evaluated in various animal models for its ability to reduce pain and inflammation, demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticonvulsant Activity

A study conducted by Kaminski et al. (2015) explored the anticonvulsant properties of related compounds, suggesting that derivatives with similar piperazinyl structures may provide protection against seizures in animal models . The study reported that certain derivatives showed significant activity in the maximal electroshock (MES) test, indicating potential for further development as anticonvulsant agents.

3. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural similarity to other sulfonamide antibiotics suggests potential effectiveness against various bacterial strains. Preliminary studies have shown promising results in inhibiting bacterial growth .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
Acetamide, N-[4-(4-aminophenyl)sulfonyl]phenyl]StructureModerate analgesic effectsLacks piperazinyl group
Acetamide, N-[4-(1,1-dimethylethyl)phenyl]StructureMinimal anti-inflammatory effectsContains tert-butyl group

Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]- stands out due to the presence of the piperazinyl group which enhances its interaction with biological targets compared to its analogs.

Case Study: Anticonvulsant Activity

In a study assessing various piperazine derivatives for anticonvulsant activity, it was found that compounds similar to Acetamide exhibited varying degrees of efficacy in MES tests. The structure-activity relationship (SAR) highlighted that lipophilicity played a crucial role in the distribution and effectiveness of these compounds in the central nervous system (CNS) .

Research Findings on Antimicrobial Efficacy

Recent investigations into the antimicrobial properties of sulfonamide derivatives have shown that compounds with a sulfonamide functional group can exhibit significant antibacterial activity against strains like Staphylococcus aureus. The MIC values for some derivatives were reported between 3.12 and 12.5 μg/mL .

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-11(17)14-12-3-5-13(6-4-12)20(18,19)16-9-7-15(2)8-10-16/h3-6H,7-10H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFVSQIZNIIPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354145
Record name Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88858-84-8
Record name Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-acetylaminobenzene sulfonyl chloride (4.5 mmol) in anhydrous CH2Cl2 at room temperature is treated with 1-methyl piperazine (4.5 mmol) and triethylamine (4.5 mmol). The reaction mixture was stirred at room temperature for 1 hour, water was added, and the product extracted with additional CH2Cl2. The combined organic extracts were dried (Na2SO4), filtered, and evaporated under reduced pressure, affording the desired N-[4-(4-methylpiperazine-1-sulfonyl)phenyl]acetamide. Mp: 184° C.; Yield 41%; 1H NMR (DMSO d8): δ 2.09 (s, 3H), 2.15 (s, 3H), 2.40 (m, 4H), 2.85 (m, 4H), 7.63-7.68 (d,2H, J=10 Hz), 7.80-7.84 (d, 2H, J=8 Hz), 10.41 (s, 1H).
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